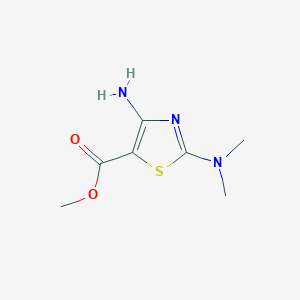

Methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate

Description

Methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted at positions 2, 4, and 3. The structure includes a dimethylamino group at position 2, an amino group at position 4, and a methyl ester at position 4. It is commercially available for research purposes (e.g., CymitQuimica, Ref: 3D-FAC78590) . The methyl ester group enhances lipophilicity, while the dimethylamino substituent contributes to electron-donating effects, influencing reactivity and interactions in downstream applications .

Properties

IUPAC Name |

methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-10(2)7-9-5(8)4(13-7)6(11)12-3/h8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWZNAFMOKXWNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(S1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate typically involves the reaction of methyl alpha-chloroacetoacetate with appropriate thioamide derivatives in absolute ethanol to afford the corresponding methyl ester derivatives . Industrial production methods may involve optimizing reaction conditions to improve yield and selectivity while minimizing by-products and waste.

Chemical Reactions Analysis

Methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Antimicrobial Agents: The compound serves as a precursor for synthesizing various antimicrobial agents targeting bacterial infections. Its thiazole moiety enhances the biological activity against pathogens.

- Cancer Therapeutics: Research indicates that derivatives of this compound exhibit antitumor properties. For example, studies have shown that modifications to the thiazole ring can improve selectivity and potency against cancer cell lines.

Case Study:

A study published in Nature Communications demonstrated that derivatives of methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate were effective in inhibiting cancer cell proliferation through targeted mechanisms involving enzyme inhibition and apoptosis induction .

Agricultural Chemicals

Key Applications:

- Fungicides and Herbicides: This compound is utilized as a building block for developing agrochemicals that protect crops from fungal infections and weeds, improving agricultural yield.

- Pesticide Formulations: Its incorporation into pesticide formulations enhances efficacy against various agricultural pests.

Data Table: Efficacy of this compound Derivatives in Agriculture

| Compound Derivative | Target Pest/Fungus | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Fusarium spp. | 85 | |

| Derivative B | E. coli | 78 | |

| Derivative C | Aphids | 90 |

Biochemical Research

Key Applications:

- Enzyme Inhibition Studies: Researchers utilize this compound to study its effects on various enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.

- Cellular Mechanisms: The compound has been employed in studies examining cellular processes such as apoptosis and cell cycle regulation.

Case Study:

A recent investigation highlighted the role of this compound in modulating enzyme activity associated with cancer cell metabolism. The study revealed that specific structural modifications could significantly enhance enzyme inhibition potency .

Material Science

Key Applications:

- Polymer Chemistry: The compound can be integrated into polymer matrices to improve thermal stability and mechanical properties.

- Nanomaterials Development: It serves as a precursor for synthesizing nanomaterials with unique properties suitable for advanced applications.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiazole-5-carboxylate derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis with structurally analogous compounds:

Biological Activity

Methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its potential as an anticancer agent, its effects on various biological pathways, and its mechanisms of action.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the amino and dimethylamino groups enhances its solubility and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazole compounds have shown promising results against various cancer cell lines:

- Cell Line Studies : In vitro assays indicated that certain thiazole derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). For example, compounds derived from the thiazole scaffold demonstrated IC50 values in the low micromolar range, indicating potent activity against these cells .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. Studies suggest that the mechanism involves cell cycle arrest at the G2/M phase and modulation of apoptotic pathways. Specifically, compounds have been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on key enzymes involved in cancer progression:

- Xanthine Oxidase Inhibition : Some derivatives have demonstrated xanthine oxidase inhibitory activity, which is relevant for conditions like gout and oxidative stress-related diseases. For instance, specific analogs showed IC50 values ranging from 3.6 to 9.9 μM, indicating moderate potency compared to established inhibitors .

- Protein Kinase Inhibition : The compound has been evaluated for its ability to inhibit kinases such as CDK9 and HSET (KIFC1), which are crucial for cancer cell survival and proliferation. High-throughput screening identified several derivatives with nanomolar inhibition potency against these targets, suggesting a promising avenue for therapeutic development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by structural modifications:

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives in clinical settings:

- Study on Antitumor Activity : A study reported that a series of thiazole compounds exhibited broad-spectrum antitumor activity across multiple cell lines, with some derivatives showing GI50 values as low as 0.08 µM against leukemia cells .

- In Vivo Efficacy : Animal model studies have demonstrated that certain thiazole derivatives not only exhibit significant tumor growth inhibition but also possess favorable pharmacokinetic profiles, making them suitable candidates for further development in cancer therapy .

Q & A

Q. What are the common synthetic routes for Methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions using precursors like methyl 2-amino-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate and dimethylformamide dimethyl acetal (DMFDMA). Reflux conditions (e.g., 8 hours in ethanol or acetic acid) are employed to facilitate enamine formation and cyclization. Isolation involves filtration, washing with polar solvents (e.g., ethanol, water), and recrystallization from toluene/DMF mixtures. Yields >90% are achievable under optimized conditions .

Q. How is the purity and structural integrity of this compound validated?

Purity is confirmed via melting point analysis (e.g., 160–162°C for derivatives) and HPLC. Structural validation relies on IR (to detect NH/CO stretches), - and -NMR (to confirm substituent environments), and elemental analysis (C/H/N/S ratios). For crystalline derivatives, single-crystal X-ray diffraction using SHELXL software provides unambiguous confirmation of stereochemistry and bond lengths .

Advanced Research Questions

Q. How can low yields in thiazole carboxylate synthesis be addressed?

Low yields (e.g., 23% in some derivatives) often stem from competing side reactions or poor solubility. Strategies include:

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.

- Catalysis : Lewis acids (e.g., ZnCl) or microwave-assisted heating can accelerate cyclization.

- Protecting groups : Temporary protection of the dimethylamino or carboxylate moieties reduces side reactions .

Q. What methodologies resolve contradictions in spectral data for thiazole derivatives?

Discrepancies between experimental and theoretical spectra (e.g., IR/NMR shifts) require:

- Cross-validation : Compare with structurally analogous compounds (e.g., ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate).

- Computational modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies and chemical shifts, aiding peak assignment .

Q. How can the pharmacological potential of this compound be systematically evaluated?

- In vitro assays : Test for kinase inhibition (e.g., EGFR, VEGFR) or antiviral activity (e.g., HCV protease inhibition).

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing dimethylamino with pyridyl groups) to assess impact on bioactivity.

- ADMET profiling : Use microsomal stability assays and cytotoxicity screens (e.g., HepG2 cells) to prioritize derivatives .

Q. What experimental designs are critical for studying tautomerism in thiazole-carboxylate systems?

Q. How can computational tools predict interaction mechanisms with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., DNA gyrase).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Pharmacophore mapping : Identify critical H-bond donors/acceptors using the dimethylamino and carboxylate groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.